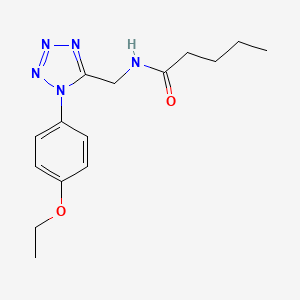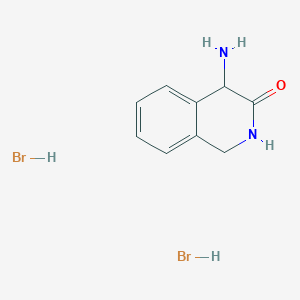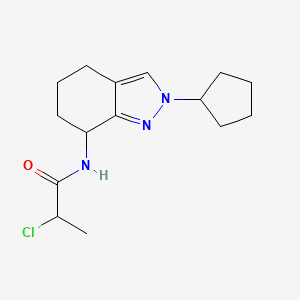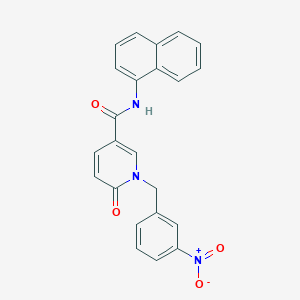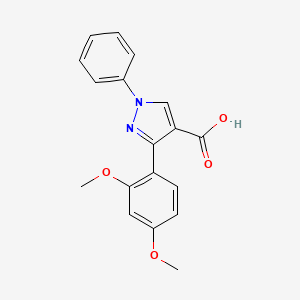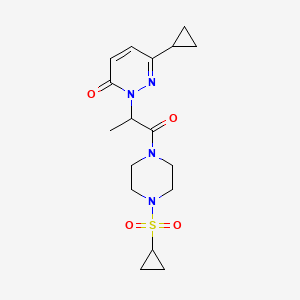![molecular formula C21H24N2O3S B2888648 Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 942846-58-4](/img/structure/B2888648.png)
Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of various diseases. Another direction is to explore the use of this compound as a potential drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a promising compound that has shown potential for various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been extensively studied for its potential use in treating various diseases and has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. While it has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate involves the reaction of 2-mercaptobenzimidazole with 4-methylphenoxyacetic acid, followed by the reaction of the resulting intermediate with ethyl chloroacetate. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in treating various diseases such as cancer, arthritis, and diabetes.
Propriétés
IUPAC Name |
propan-2-yl 2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(2)26-20(24)14-23-19-7-5-4-6-18(19)22-21(23)27-13-12-25-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLCHOFBIGWOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)
